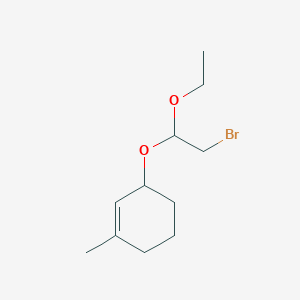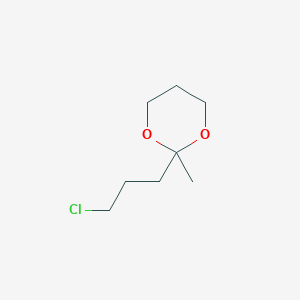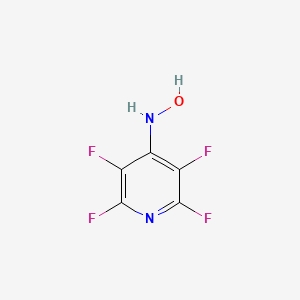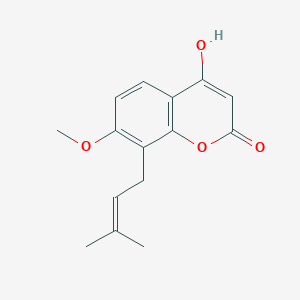
Phosphonic acid, (phenylethenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (phenylethenylidene)bis- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Métodos De Preparación
Phosphonic acid, (phenylethenylidene)bis- can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize phosphorous acid (H₃PO₃) and produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Análisis De Reacciones Químicas
Phosphonic acid, (phenylethenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of phosphonates to phosphonic acids using oxidizing agents.
Reduction: Phosphonic acids can be reduced to phosphonites or phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane, methanol, and various oxidizing agents.
Aplicaciones Científicas De Investigación
Phosphonic acid, (phenylethenylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a bioisostere for phosphate in biochemical research.
Medicine: Phosphonic acid derivatives are used in the development of antiviral drugs and as bone-targeting agents in osteoporosis treatment.
Industry: It is utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of phosphonic acid, (phenylethenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Phosphonic acid, (phenylethenylidene)bis- is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phosphorous acid (H₃PO₃): Structurally related but lacks the phenylethenylidene group.
Bisphosphonates: Used in medicine for bone diseases, these compounds have two phosphonate groups attached to a central carbon atom.
Phosphonates: General class of compounds containing C-PO(OR)₂ groups, where R is an organic group.
Phosphonic acid, (phenylethenylidene)bis- stands out due to its unique combination of functional groups and its diverse range of applications in various fields.
Propiedades
Número CAS |
105532-75-0 |
|---|---|
Fórmula molecular |
C8H10O6P2 |
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
(2-phenyl-1-phosphonoethenyl)phosphonic acid |
InChI |
InChI=1S/C8H10O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
ZQPNDFMXXHNXAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


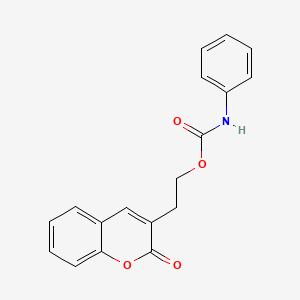
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
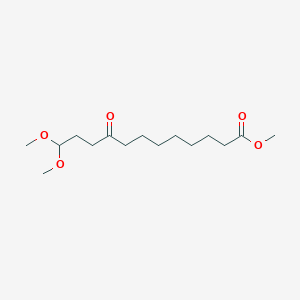
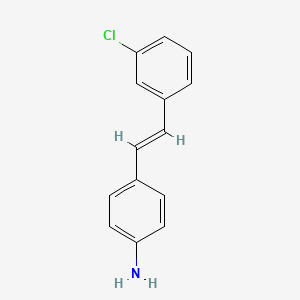

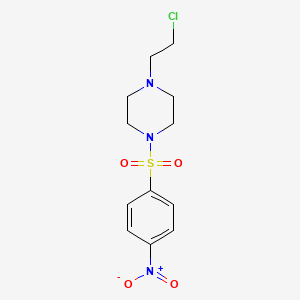
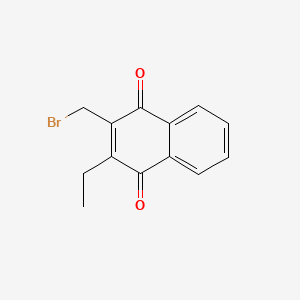
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
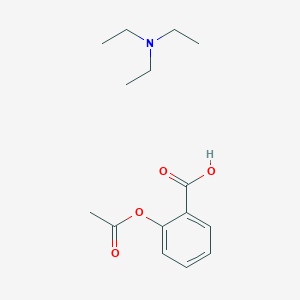
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
